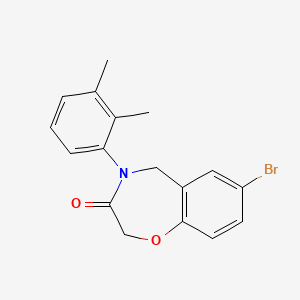

7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, is a heterocyclic compound that belongs to the benzoxazepine family. Benzoxazepines are known for their diverse pharmacological activities and are often synthesized for potential therapeutic applications. The structure of the compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of benzoxazepine derivatives can be achieved through various methods. One such method involves the reaction of bromoethylsulfonium salt with amino alcohols, which can yield six- and seven-membered rings, including benzoxazepines, in good-to-excellent yields . This process is facilitated by the generation of a vinyl sulfonium salt followed by annulation. The method is versatile, accommodating a range of nitrogen substituents and allowing for the substitution of amino alcohols with amino thiols and diamines to produce related heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structures of related compounds, such as 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, have been determined, revealing details about the conformation of the central molecular fragment and the assembly mode in the crystal . These structural insights are crucial for understanding the physical properties and potential interactions of the compound in biological systems.

Chemical Reactions Analysis

Benzoxazepines can undergo various chemical reactions, including halogenation, acylation, cyclization, alkylation, and substitution reactions . These reactions are essential for modifying the core structure to produce derivatives with different properties or enhanced biological activity. The presence of a bromine atom in the compound suggests that it could be a candidate for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepines are influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's reactivity and interaction with other molecules. The crystalline form of the compound can also influence its solubility and stability . Analytical techniques such as GC-MS and FT-IR are used to evaluate the analytical profiles of related compounds, providing information on their stability, fragmentation patterns, and confirmatory data for structural differentiation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Methodology

One key application of this compound lies in its role as an intermediate in the synthesis of pharmacologically active molecules. For example, it has been used in the practical synthesis of orally active CCR5 antagonists, showcasing an efficient method for creating compounds with potential therapeutic applications (Ikemoto et al., 2005). This synthesis involves a Suzuki−Miyaura reaction followed by hydrolysis and amidation, establishing a novel, inexpensive method without the need for chromatographic purification.

Crystal Structure Analysis

The compound's crystal and molecular structure has been determined to aid in the understanding of its chemical properties and reactivity. For instance, Khan (1968) reported on the unit cell dimensions and space group of a closely related derivative, contributing to foundational knowledge on the structural characteristics of benzoxazepin derivatives (Khan, 1968).

Pharmacological Potential

Research into benzoxazepin derivatives includes exploring their affinity toward central nervous system (CNS) benzodiazepine receptors. Pavlovsky et al. (2007) synthesized and analyzed the affinity of various benzodiazepin-2-ones towards CNS receptors, providing insights into their potential therapeutic uses (Pavlovsky et al., 2007).

Kinase Inhibition

Another significant application area is the development of protein-tyrosine kinase (PTK) inhibitors. Li et al. (2017) synthesized novel benzoxepin-5(2H)-one derivatives, evaluating their inhibitory activities against PTKs. Their work indicates that modifications of the benzoxepin core can lead to significant differences in inhibitory effectiveness, especially against ErbB1 and ErbB2 kinases, highlighting the compound's relevance in cancer research (Li et al., 2017).

Eigenschaften

IUPAC Name |

7-bromo-4-(2,3-dimethylphenyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c1-11-4-3-5-15(12(11)2)19-9-13-8-14(18)6-7-16(13)21-10-17(19)20/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKWBRGSOVWWSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-(2,3-dimethylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)